molecular formula C26H21N3O2 B1669287 Coelenterazine h CAS No. 50909-86-9

Coelenterazine h

Cat. No. B1669287
CAS RN: 50909-86-9
M. Wt: 407.5 g/mol
InChI Key: KAEGGIFPLJZUOZ-UHFFFAOYSA-N
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Description

Coelenterazine h is a derivative of Coelenterazine . It is a luciferin, a light-emitting biomolecule that serves as a substrate for luciferases or as a constituent of photoproteins . It is more sensitive to Ca2+ than the native complex, thus providing a valuable tool for measuring small changes in Ca2+ concentrations .


Synthesis Analysis

Coelenterazine h is one of several synthetic coelenterazine analogs . The exact synthesis process is not detailed in the search results, but a review covers synthetic routes to coelenterazine and its analogues .


Molecular Structure Analysis

The molecular formula of Coelenterazine h is C26H21N3O2 . The molecular weight is 407.46 g/mol . The exact molecular structure is not detailed in the search results.


Chemical Reactions Analysis

In bioluminescent and chemiluminescent reactions, coelenterazine reacts with O2 to yield a four-membered energy–rich 1,2-dioxetane compound . Subsequent loss of CO2 by the dioxetanone intermediate yields the coelenteramide anion in the excited state, followed by emission of a photon .


Physical And Chemical Properties Analysis

Coelenterazine h is a solid . It should be stored at -20°C, protected from light, dry, and sealed .

Scientific Research Applications

Bioluminescence and Marine Ecosystems

  • Bioluminescence in Ctenophores : Coelenterazine is essential in marine bioluminescence and is produced and supplied by ctenophores in marine ecosystems. It is key for light-production in various marine species, with evidence suggesting ctenophores as a model for studying coelenterazine biosynthesis and bioluminescence origins (Bessho-Uehara et al., 2020).

Chemiluminescence in Aqueous Solutions

  • Chemiluminescence Properties : Coelenterazine demonstrates notable chemiluminescence in aqueous solutions, and its interaction with water significantly affects its light-emission properties. This finding aids in understanding the catalytic roles of bioluminescent enzymes and the stability of coelenterazine in different environments (Lourenço et al., 2018).

Applications in Bioimaging and Medicine

  • Cancer Imaging and Superoxide Anion Detection : Coelenterazine has been evaluated for imaging cancer-associated superoxide anions in cell culture and mice. This application showcases its potential in bioimaging and detecting cellular oxidative stress in cancer research (Bronsart et al., 2016).

Bioluminescent Systems and Synthetic Approaches

  • Large-Scale Synthesis for Bioluminescence Imaging : Advances in the large-scale synthesis of coelenterazine have facilitated its application in bioluminescence imaging and potentially in photodynamic therapy for deep-seated tumors. This synthesis is crucial for expanding the practical use of coelenterazine in various scientific fields (Shrestha et al., 2014).

Safety And Hazards

Coelenterazine h may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding inhalation of vapor or mist and direct contact with the substance .

Future Directions

Coelenterazine h and its analogs have been used in various applications, including imaging, sensing, and controlling cellular activities, signaling pathways, and synthetic genetic circuits . This strategy can shed light on the mechanisms of diseases and promote interrelated therapy development . The future directions of Coelenterazine h research could involve further optimizations of these optical probes and their applications .

properties

IUPAC Name

2,8-dibenzyl-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O2/c30-21-13-11-20(12-14-21)24-17-29-25(22(27-24)15-18-7-3-1-4-8-18)28-23(26(29)31)16-19-9-5-2-6-10-19/h1-14,17,30-31H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTUVUVRFJVHAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)CC4=CC=CC=C4)C5=CC=C(C=C5)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376393
Record name Coelenterazine h
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coelenterazine h

CAS RN

50909-86-9
Record name Coelenterazine H
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050909869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coelenterazine h
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COELENTERAZINE H
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6HKC9Y0YK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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